molecular formula C14H14FN3OS B4948372 N-(4-fluoro-2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

N-(4-fluoro-2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

Cat. No.: B4948372
M. Wt: 291.35 g/mol
InChI Key: VZHRMGDSSWOUGA-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as PTP1B inhibitor, which refers to its ability to inhibit protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that regulates insulin signaling, and its inhibition has been shown to improve insulin sensitivity, making this compound a promising candidate for the treatment of type 2 diabetes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide involves the inhibition of PTP1B. PTP1B is an enzyme that dephosphorylates tyrosine residues on insulin receptor substrate-1 (IRS-1), which plays a crucial role in insulin signaling. Inhibition of PTP1B leads to increased tyrosine phosphorylation of IRS-1, which enhances insulin signaling and improves insulin sensitivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its role in improving insulin sensitivity. Studies have shown that PTP1B inhibition leads to increased glucose uptake in skeletal muscle and adipose tissue, which improves glucose homeostasis. This compound has also been shown to improve lipid metabolism, as PTP1B inhibition leads to decreased hepatic lipid accumulation and increased fatty acid oxidation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-fluoro-2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in lab experiments is its specificity for PTP1B. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of PTP1B in various physiological processes. However, one of the limitations of using this compound is its relatively low potency, which may require high concentrations to achieve significant effects.

Future Directions

There are several future directions for research on N-(4-fluoro-2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. One area of interest is the development of more potent PTP1B inhibitors, which may have greater therapeutic potential for the treatment of type 2 diabetes and other diseases. Another area of research is the investigation of the role of PTP1B in other physiological processes, such as cancer and obesity. Additionally, the development of more specific PTP1B inhibitors may help to elucidate the specific downstream signaling pathways that are affected by PTP1B inhibition.

Synthesis Methods

The synthesis of N-(4-fluoro-2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide involves the reaction of 4-fluoro-2-methylbenzoyl chloride with 4-methyl-2-thiocyanatopyrimidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl acetate and sodium hydroxide to yield the final product.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its role in the treatment of type 2 diabetes. Studies have shown that PTP1B inhibition improves insulin sensitivity, which is a key factor in the development of type 2 diabetes. This compound has also been investigated for its potential anti-cancer properties, as PTP1B has been implicated in the development and progression of certain types of cancer.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3OS/c1-9-7-11(15)3-4-12(9)18-13(19)8-20-14-16-6-5-10(2)17-14/h3-7H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHRMGDSSWOUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC2=C(C=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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